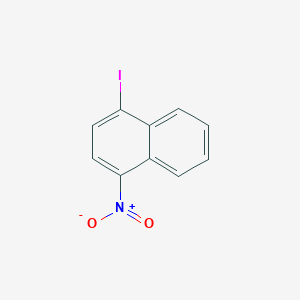

1-Iodo-4-nitronaphthalene

描述

1-Iodo-4-nitronaphthalene (CAS: 58258-66-5; molecular formula: C₁₀H₆INO₂; molecular weight: 299.07 g/mol) is a halogenated nitroaromatic compound featuring an iodine substituent at the 1-position and a nitro group at the 4-position of the naphthalene ring . Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, where this compound acts as an intermediate. For example, it reacts with trimethylsilylacetylene in the presence of PdCl₂(PPh₃)₂ and CuI to yield 1-nitro-4-(trimethylsilylethynyl)naphthalene with 96% efficiency . The compound’s iodine and nitro groups confer unique electronic and steric properties, making it valuable in organic synthesis, particularly for constructing complex aromatic systems .

属性

CAS 编号 |

58258-66-5 |

|---|---|

分子式 |

C10H6INO2 |

分子量 |

299.06 g/mol |

IUPAC 名称 |

1-iodo-4-nitronaphthalene |

InChI |

InChI=1S/C10H6INO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H |

InChI 键 |

HZUQHYNECCOGSL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)[N+](=O)[O-] |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Reactivity and Functional Group Effects

- Electrophilic Substitution : The nitro group at C4 in 1-iodo-4-nitronaphthalene deactivates the ring, directing further substitutions to the iodine-bearing C1 position. In contrast, 1-methoxy-4-nitronaphthalene’s methoxy group at C1 activates the ring for electrophilic attack at C2 or C4 .

- Cross-Coupling Reactivity: The iodine substituent in this compound facilitates Pd-catalyzed couplings (e.g., Sonogashira, Suzuki), whereas 1-nitronaphthalene lacks a halogen leaving group, limiting its utility in such reactions .

- Thermal Stability : Nitro groups generally reduce thermal stability compared to halogens. For instance, 1-nitronaphthalene decomposes at lower temperatures (~200°C) than 1-iodonaphthalene (~300°C) .

Key Research Findings

Synthetic Efficiency: this compound achieves higher yields (96%) in Sonogashira couplings compared to brominated analogs (e.g., 1-bromo-4-nitronaphthalene, ~85% yield) due to iodine’s superior leaving-group ability .

Electronic Effects : Computational studies show that the nitro group in 1-nitronaphthalene reduces electron density at C4 by 40% compared to unsubstituted naphthalene, whereas the iodine in this compound induces a 25% decrease at C1 .

Toxicity Profile: Unlike 1-nitronaphthalene (classified as a possible human carcinogen), this compound exhibits lower acute toxicity, making it safer for laboratory use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。